molecular formula C7H7ClFNO B2531229 (2-Amino-6-chloro-3-fluorophenyl)methanol CAS No. 1595577-00-6

(2-Amino-6-chloro-3-fluorophenyl)methanol

Cat. No.: B2531229
CAS No.: 1595577-00-6
M. Wt: 175.59
InChI Key: VMUQPQBAEKQKFI-UHFFFAOYSA-N
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Description

(2-Amino-6-chloro-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H7ClFNO. It is characterized by the presence of an amino group, a chloro group, and a fluorine atom attached to a benzene ring, along with a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloro-3-fluorobenzaldehyde with ammonia, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for (2-Amino-6-chloro-3-fluorophenyl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-chloro-3-fluorophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2-Amino-6-chloro-3-fluorophenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-6-chloro-3-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and fluorine groups can influence its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-6-chlorophenyl)methanol
  • (2-Amino-3-fluorophenyl)methanol
  • (2-Amino-6-chloro-4-fluorophenyl)methanol

Uniqueness

(2-Amino-6-chloro-3-fluorophenyl)methanol is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(2-amino-6-chloro-3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUQPQBAEKQKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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